molecular formula C14H15ClN2O5S3 B4422624 5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide

5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide

Cat. No. B4422624
M. Wt: 422.9 g/mol
InChI Key: MAVGMEDKBJIMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective inhibitors of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide involves the inhibition of the activity of MAPKs, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. This compound selectively inhibits the activity of p38, JNK, and ERK, which are known to play crucial roles in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the suppression of the activation of immune cells, such as macrophages and T cells. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide in lab experiments is its selectivity for specific MAPKs, which allows for the precise targeting of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide, including the identification of its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, the development of novel derivatives of this compound with improved selectivity and efficacy may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to inhibit the activity of various MAPKs, including p38, JNK, and ERK, which are involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of immune cells, such as macrophages and T cells.

properties

IUPAC Name

5-chloro-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S3/c15-13-4-5-14(23-13)24(18,19)16-11-2-1-3-12(10-11)25(20,21)17-6-8-22-9-7-17/h1-5,10,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGMEDKBJIMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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